molecular formula C12H10Cl2N2 B12116908 Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- CAS No. 1049118-68-4

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-

Cat. No.: B12116908
CAS No.: 1049118-68-4
M. Wt: 253.12 g/mol
InChI Key: FAYXMQXNGXMGGD-UHFFFAOYSA-N
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Description

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a heterocyclic compound that features both imidazole and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized using an imidazole derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentimidazole derivatives have shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that cyclopentimidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated efficacy against fungal strains with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
  • Anticancer Properties : Some derivatives of cyclopentimidazole have been investigated for their anticancer potential. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that cyclopentimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease treatments .

Medicinal Chemistry

Cyclopentimidazole serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design targeting specific diseases.

Agricultural Chemistry

The compound's antimicrobial properties can be leveraged in developing new agrochemicals aimed at controlling plant pathogens, thus enhancing crop yield and health.

Material Science

Research into the use of cyclopentimidazole in polymer chemistry has shown potential for creating novel materials with enhanced thermal and mechanical properties.

Case Studies

Study Findings Implications
Study on Antifungal ActivityDemonstrated MIC values of cyclopentimidazole derivatives against T. asteroidesPotential use as a fungicide in agriculture
Investigation of Anticancer EffectsInduced apoptosis in breast cancer cell linesDevelopment of new cancer therapies
Neuroprotective StudyReduced oxidative stress markers in neuronal culturesPossible treatment avenues for neurodegenerative diseases

Mechanism of Action

The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Thiazole: Another heterocyclic compound with sulfur, providing unique reactivity.

Uniqueness

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is unique due to its combined cyclopentane and imidazole rings, which confer distinct chemical and biological properties

Biological Activity

Cyclopentimidazole, specifically 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₈Cl₂N
  • Molecular Weight : 203.07 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a cyclopentimidazole core with a chloro-substituted phenyl group, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including cyclopentimidazole. For instance:

  • Mechanism of Action : Cyclopentimidazole has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/AKT/mTOR. This leads to cell cycle arrest and reduced cell proliferation in various cancer types, particularly colorectal cancer .
  • Case Study : A study involving a derivative of cyclopentimidazole demonstrated significant cytotoxic effects against HCT116 and SW480 colorectal cancer cell lines. The IC50 values were reported at approximately 1.74 μM and 2 μM respectively, indicating potent activity against these cancer cells .

Antimicrobial Activity

Cyclopentimidazole also exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that imidazole derivatives can effectively target a range of pathogens, including bacteria and fungi. For example, compounds similar to cyclopentimidazole have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL .
  • Specific Findings : In vitro tests have revealed that certain derivatives possess strong antifungal activity against Candida albicans, with MIC values as low as 8 μg/mL. This suggests potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of cyclopentimidazole derivatives are also noteworthy:

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits PI3K/AKT/mTOR pathway
AntimicrobialEffective against S. aureus, E. coli
AntifungalActive against C. albicans
Anti-inflammatoryModulates cytokine production

Properties

CAS No.

1049118-68-4

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2

InChI Key

FAYXMQXNGXMGGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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